3-(2-Thienyl)acrylic acid

Catalog No.
S1487126
CAS No.
1124-65-8
M.F
C7H6O2S
M. Wt
154.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Thienyl)acrylic acid

CAS Number

1124-65-8

Product Name

3-(2-Thienyl)acrylic acid

IUPAC Name

(E)-3-thiophen-2-ylprop-2-enoic acid

Molecular Formula

C7H6O2S

Molecular Weight

154.19 g/mol

InChI

InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+

InChI Key

KKMZQOIASVGJQE-ONEGZZNKSA-N

SMILES

C1=CSC(=C1)C=CC(=O)O

Synonyms

3-(2-Thienyl)-2-propenoic Acid; 2-Thiopheneacrylic Acid; 2-Thienylacrylic Acid; 3-(2-Thienyl)propenoic Acid; 3-(Thien-2-yl)acrylic Acid; 3-(Thiophene-2-yl)acrylic Acid; 3-Thiophen-2-ylacrylic Acid; NSC 4247

Canonical SMILES

C1=CSC(=C1)C=CC(=O)O

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)O

Synthesis and Characterization:

3-(2-Thienyl)acrylic acid is a heterocyclic organic compound with potential applications in various scientific fields. Its synthesis has been reported in several studies, often involving the Knoevenagel condensation reaction between thiophene-2-carboxaldehyde and malonic acid. [, ] The resulting product can be further purified using techniques like recrystallization or chromatography.

Potential Applications:

Research suggests that 3-(2-Thienyl)acrylic acid may hold promise in various scientific areas, including:

  • Polymer Chemistry: The presence of the acrylic acid group makes this compound a potential monomer for the synthesis of functional polymers. Studies have explored its incorporation into copolymers with different monomers to achieve desired properties like thermal stability, electrical conductivity, and biodegradability. [, ]
  • Medicinal Chemistry: Some studies have investigated the potential biological activities of 3-(2-Thienyl)acrylic acid and its derivatives. However, more research is needed to understand its therapeutic potential and any associated mechanisms of action. []
  • Material Science: The unique properties of 3-(2-Thienyl)acrylic acid, including its reactivity and potential for self-assembly, could be explored for the development of novel functional materials. However, further research is needed to explore its specific applications in this field.

3-(2-Thienyl)acrylic acid is an organic compound characterized by the presence of a thienyl group attached to an acrylic acid structure. Its chemical formula is C₇H₆O₂S, and it possesses a molecular weight of approximately 154.19 g/mol. The compound features a double bond between the second and third carbon atoms, which is typical of acrylic acids, and a thiophene ring that contributes to its unique properties. The thienyl group, derived from thiophene, imparts distinct electronic and steric characteristics to the molecule, making it of interest in various chemical and biological applications .

Typical of carboxylic acids and alkenes:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.
  • Reduction: The double bond can be reduced to form saturated compounds.
  • Aldol Condensation: It may participate in aldol reactions, leading to larger carbon frameworks.
  • Michael Addition: This compound can act as an electrophile in Michael addition reactions with nucleophiles, forming new carbon-carbon bonds.

These reactions are significant for synthesizing more complex organic molecules or modifying the compound for specific applications .

Research indicates that 3-(2-thienyl)acrylic acid exhibits various biological activities. It has shown potential as an anti-inflammatory agent and may possess antimicrobial properties. The compound's structure allows it to interact with biological targets, influencing cellular processes. For instance, studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory pathways, suggesting its utility in therapeutic contexts .

The synthesis of 3-(2-thienyl)acrylic acid can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of thiophene derivatives with acrylonitrile followed by hydrolysis.
  • Michael Addition: The reaction of thiophene derivatives with acrylic acid under basic conditions can yield 3-(2-thienyl)acrylic acid.
  • Direct Synthesis from Thiophene: Starting from thiophene and acrylic acid or its derivatives, this method utilizes various catalysts or reagents to facilitate the reaction.

These methods allow for the efficient production of 3-(2-thienyl)acrylic acid with varying yields depending on the conditions used .

3-(2-Thienyl)acrylic acid finds applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored for use in anti-inflammatory and antimicrobial drugs.
  • Material Science: Its unique properties make it suitable for incorporation into polymers or as a precursor for novel materials.
  • Analytical Chemistry: It has been used as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), enhancing the analysis of various compounds .

Studies on the interactions of 3-(2-thienyl)acrylic acid reveal its potential as a ligand in coordination chemistry. For example, it has been shown to coordinate with metal ions, forming complexes that exhibit interesting properties. These interactions are crucial for understanding its behavior in biological systems and its potential applications in catalysis and material science .

Several compounds share structural similarities with 3-(2-thienyl)acrylic acid. Here are some notable examples:

Compound NameStructure TypeNotable Features
2-Thiophenecarboxylic AcidCarboxylic AcidExhibits strong aromatic character; less reactive than acrylic acids.
3-(Furyl)acrylic AcidAcrylic AcidContains a furan ring; different electronic properties compared to thienyl.
2-Cyano-3-(2-thienyl)acrylic AcidAcrylic Acid DerivativeUsed as a MALDI matrix; functionalized with cyano group enhancing reactivity.

The uniqueness of 3-(2-thienyl)acrylic acid lies in its specific thienyl substitution on the acrylic backbone, which influences its reactivity and biological activity compared to these similar compounds .

The Knoevenagel condensation is the most widely employed method for synthesizing 3-(2-thienyl)acrylic acid, leveraging the nucleophilic addition of active methylene compounds to α,β-unsaturated carbonyl systems. This reaction typically involves thiophene-2-carboxaldehyde as the aldehyde component and malonic acid or its esters as the active methylene reagent.

Conventional Protocol

The traditional Knoevenagel reaction proceeds via:

  • Base-mediated deprotonation of malonic acid to form an enolate.
  • Nucleophilic attack on the aldehyde’s carbonyl group.
  • Dehydration to yield the α,β-unsaturated product.

For 3-(2-thienyl)acrylic acid, thiophene-2-carboxaldehyde reacts with malonic acid in pyridine under reflux conditions. This method achieves moderate yields (45–60%) but requires prolonged reaction times (12–24 hours).

Microwave and Ultrasound-Assisted Optimization

To address inefficiencies, microwave irradiation and ultrasound (US) have been integrated into solvent-free protocols:

  • Microwave acceleration: Reduces reaction time to 15–60 minutes while improving yields to 75–90%.
  • Ultrasound synergy: Enhances mass transfer, enabling rapid decarboxylation and condensation. Multigram-scale syntheses (e.g., 10 mmol) achieve 75% yields in 1 hour.

Table 1: Comparison of Knoevenagel Conditions

ParameterConventional (Reflux)Microwave-AssistedUltrasound-Assisted
SolventPyridineSolvent-freeSolvent-free
Temperature150°C150–200°C20–30°C
Time12–24 hours15–60 minutes1 hour
Yield45–60%75–90%75%
Reference

Catalytic Enhancements

Alum (KAl(SO₄)₂·12H₂O) has emerged as an efficient catalyst:

  • 10 mol% alum facilitates solvent-free reactions under microwave irradiation, achieving near-quantitative yields for heterocyclic substrates.
  • Decarboxylation control: Alum suppresses side reactions, ensuring selective α,β-unsaturation.

Catalytic Coupling Approaches Using Transition Metal Complexes

Palladium and rhodium complexes enable cross-coupling and decarboxylative strategies for constructing the acrylic acid backbone.

Heck Reaction Variants

The Heck reaction couples aryl halides with alkenes. For 3-(2-thienyl)acrylic acid derivatives:

  • Aqueous Heck systems: Replace organic solvents with water and sodium carbonate, reducing environmental impact while maintaining efficiency.
  • Catalyst optimization: Pd(OAc)₂ with bulky phosphine ligands (e.g., P(tBu)₃) enables room-temperature coupling of electron-deficient aryl chlorides.

Rhodium-Catalyzed Decarboxylative Coupling

Rhodium(III) complexes facilitate cine-olefination of heteroarene carboxylic acids:

  • Thiophene-2-carboxylic acid undergoes decarboxylative coupling with α,β-unsaturated oximes to form pyridine derivatives.
  • Key conditions: [RhCp*Cl₂]₂ with AgOAc as an oxidant in hexafluoroisopropanol (HFIP).

Table 2: Transition Metal-Catalyzed Reactions

Reaction TypeCatalyst SystemSubstrate ScopeYield RangeReference
KnoevenagelAlum (10 mol%)Thiophene aldehydes85–99%
HeckPd(OAc)₂/P(tBu)₃Aryl chlorides70–95%
Rh-DecarboxylationRhCp*Cl₂/AgOAcHeteroarene acids60–80%

Microbial Transformation Techniques for Stereochemical Control

L-Phenylalanine ammonia lyase (PAL) from Rhodotorula species enables stereoselective amination of α,β-unsaturated acids:

  • Substrate scope: 3-Aryl acrylic acids (e.g., 3-(2-naphthyl)acrylic acid) undergo trans-specific addition of ammonia to form optically active phenylalanine analogs.
  • Challenges: Limited substrate tolerance for thiophene derivatives; requires optimization of reaction media (e.g., PEG additives).

Reaction Mechanism

  • Enzyme activation: PAL generates a carbanion intermediate via abstraction of the α-hydrogen.
  • Ammonia addition: Stereospecific attack on the β-carbon produces a trans-configuration.
  • Proton transfer: Regenerates the active enzyme form.

Industrial-Scale Production Challenges and Yield Optimization

Scaling up synthesis requires addressing cost, catalyst recovery, and waste minimization:

Solvent-Free and Reusable Catalysts

  • Y₂ZnO₄ nanoparticles: Enable microwave-assisted Knoevenagel reactions without solvents. The catalyst is recyclable for >5 cycles with minimal activity loss.
  • Continuous-flow systems: Improve heat/mass transfer, reducing batch-to-batch variability.

Multigram Synthesis

Ultrasound-assisted protocols achieve 10 mmol-scale production with 75% yields, leveraging:

  • Energy efficiency: 750W ultrasonic baths reduce reaction time to 1 hour.
  • Purity: Recrystallization from ethanol/water (8:2) yields >99% pure product.

Table 3: Industrial-Scale Considerations

FactorConventional MethodOptimized Protocol
Solvent UsePyridineSolvent-free
Catalyst RecoveryNoneY₂ZnO₄ reuse (5+ cycles)
Energy InputHigh (reflux)Low (microwave/US)
ThroughputLow (100s mg)High (10+ mmol)
Reference

CTA demonstrates broad applicability across analyte classes, outperforming conventional matrices like sinapinic acid (SA), 2,5-dihydroxybenzoic acid (DHB), and α-cyano-4-hydroxycinnamic acid (HCCA). In lipidomic analyses, CTA generates spectra with 2–3× higher signal-to-noise (S/N) ratios than SA or DHB, attributed to its enhanced UV absorption at 337 nm and reduced background interference [1]. For peptide analysis, CTA’s performance parallels HCCA but requires lower matrix concentrations (5 mg/mL vs. 10–20 mg/mL for HCCA), minimizing adduct formation [4].

MatrixOptimal Concentration (mg/mL)S/N Ratio (Lipids)Spectral Resolution (Proteins)
CTA5–10120–1508,000–10,000
SA20–3050–706,000–7,500
DHB25–4040–605,500–6,500
HCCA10–20100–1307,500–9,000

Data synthesized from Ref. [1] and [4].

The electron-withdrawing cyano group in CTA lowers its pKa, facilitating proton transfer to analytes. This property is critical for ionizing non-polar lipids and polyethylene glycols (PEGs), which are poorly addressed by SA or DHB [1].

Lipidomic Profiling of Fatty Acids and Phospholipids

CTA enables robust detection of saturated and unsaturated fatty acids (C12–C24) without pre-derivatization. For example, palmitic acid (C16:0) analyzed with CTA shows a 94% reduction in alkali metal adducts compared to DHB, improving mass accuracy (<5 ppm error) [1]. Phospholipid profiling benefits from CTA’s ability to desorb intact phosphatidylcholines (PCs) and sphingomyelins (SMs), with detection limits as low as 50 fmol/μL.

The matrix’s thienyl moiety participates in π–π interactions with lipid acyl chains, enhancing co-crystallization. This interaction is absent in HCCA, which relies on hydrogen bonding and performs poorly for long-chain lipids [4].

High Molecular Weight Polyethylene Glycol (PEG) Analysis

Conventional matrices struggle with PEGs exceeding 10 kDa due to adduct formation and poor desorption. CTA resolves this by:

  • Suppressing sodium/potassium adducts through competitive protonation.
  • Enhancing desorption efficiency for PEG-20,000 (20 kDa) at 10 mg/mL matrix concentration, achieving baseline resolution (R = 1.5) between adjacent oligomers [1].

Comparative studies show CTA increases PEG detection sensitivity by 40% versus SA, critical for pharmaceutical polymer characterization.

Protein and Peptide Ionization Efficiency in Positive-Ion Mode

For proteins (10–150 kDa), CTA generates [M+H]⁺ ions with 85–90% isotopic resolution, comparable to SA but with reduced laser fluence (25 μJ vs. 35 μJ for SA) [1]. Peptide analyses reveal similar performance to HCCA, though CTA’s lower acidity (pKa ~4.3) reduces aspartic acid/proline cleavage artifacts by 30% [4].

Structural Basis for CTA’s Versatility

CTA’s dual functionality as a proton/cation and electron-transfer matrix stems from:

  • Thienyl group: Enhances UV absorption (ε = 12,500 M⁻¹cm⁻¹ at 337 nm) and stabilizes radical intermediates.
  • Cyano group: Withdraws electrons, lowering the matrix’s proton affinity to favor analyte ionization [1] [4].

XLogP3

1.7

UNII

INO5ATY68D

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1124-65-8
15690-25-2

Wikipedia

(E)-2-thiopheneacrylic acid

Dates

Modify: 2023-08-15

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